1-(1-(4-Fluorobenzyl)-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
1-(1-(4-Fluorobenzyl)-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(1-(4-Fluorobenzyl)-1H-pyrazol-4-yl)ethan-1-one typically involves a multi-step process:
Synthesis of Pyrazoline: The initial step involves the formation of pyrazoline via a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline is then subjected to oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(1-(4-Fluorobenzyl)-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(4-Fluorobenzyl)-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity, and analgesic properties.
Biological Studies: This compound is used in molecular docking studies to investigate its binding affinity to various biological targets, such as the human estrogen alpha receptor.
Industrial Applications: Pyrazole derivatives are used in the synthesis of various pharmaceuticals and agrochemicals due to their versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(4-Fluorobenzyl)-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor with high affinity, potentially influencing estrogen-related pathways . The fluorophenyl group enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
1-(1-(4-Fluorobenzyl)-1H-pyrazol-4-yl)ethan-1-one can be compared with other pyrazole derivatives, such as:
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound shares a similar pyrazole core but differs in its functional groups, leading to different chemical and biological properties.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another pyrazole derivative with distinct substituents, used in anti-cancer research.
The uniqueness of this compound lies in its specific fluorophenyl group, which enhances its chemical stability and biological activity.
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(16)11-6-14-15(8-11)7-10-2-4-12(13)5-3-10/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZFEDYVWRUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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